molecular formula HN3 B1206601 Hydrazoic acid CAS No. 7782-79-8

Hydrazoic acid

Cat. No.: B1206601
CAS No.: 7782-79-8
M. Wt: 43.029 g/mol
InChI Key: JUINSXZKUKVTMD-UHFFFAOYSA-N
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Description

Hydrazoic acid, also known as hydrogen azide or azic acid, is a chemical compound with the formula HN₃. It is a colorless, volatile, and highly explosive liquid at room temperature and pressure. This compound is a compound of nitrogen and hydrogen, making it a pnictogen hydride. It was first isolated in 1890 by Theodor Curtius. The compound is known for its highly toxic and reactive nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazoic acid is typically synthesized by the acidification of an azide salt, such as sodium azide. The reaction involves introducing a stronger acid to convert the primary species in solution to this compound. The pure acid can then be obtained by fractional distillation, resulting in an extremely explosive colorless liquid .

Industrial Production Methods: In industrial settings, this compound is generated in situ from an aqueous feed of sodium azide mixed with acetic acid or from neat trimethylsilyl azide mixed with methanol. These processes are performed in a continuous flow reactor, allowing for safe and reliable synthesis despite the compound’s explosive properties .

Chemical Reactions Analysis

Types of Reactions: Hydrazoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Reaction Conditions: Typically carried out under controlled temperatures and pressures to prevent explosive decomposition.

Major Products:

Scientific Research Applications

Hydrazoic acid has several applications in scientific research:

Mechanism of Action

Hydrazoic acid exerts its effects by inhibiting the cytochrome c oxidase complex IV embedded in the inner mitochondrial membrane. This inhibition disrupts the enzyme complexes involved in cellular respiration, leading to decreased energy production and potential cell death. The compound’s toxicity is primarily due to its ability to inhibit this critical enzyme in the central nervous system and cardiovascular system .

Comparison with Similar Compounds

    Sodium Azide (NaN₃): A white crystalline solid used in airbags and as a preservative.

    Lithium Azide (LiN₃): Used in specialized chemical syntheses.

    Potassium Azide (KN₃): Employed in various industrial applications.

Uniqueness of Hydrazoic Acid: this compound is unique due to its highly volatile and explosive nature, making it more hazardous than its salt counterparts. Its ability to form nitrogen gas and other reactive intermediates also distinguishes it from similar compounds.

Properties

InChI

InChI=1S/HN3/c1-3-2/h1H
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InChI Key

JUINSXZKUKVTMD-UHFFFAOYSA-N
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Canonical SMILES

N=[N+]=[N-]
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Molecular Formula

HN3
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DSSTOX Substance ID

DTXSID20884425
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Molecular Weight

43.029 g/mol
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Physical Description

Liquid with a pungent intolerable odor; [Merck Index], Colorless liquid with an intolerable pungent odor.
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Boiling Point

35.7 °C, 96.26 °F
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Density

Specific gravity: 1.09 at 25 °C/4 °C, 1.09
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Vapor Pressure

484.0 [mmHg], 484 mmHg
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Color/Form

Colorless liquid

CAS No.

7782-79-8
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Melting Point

-80 °C, -112 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazoic acid
Customer
Q & A

Q1: What is the molecular formula and weight of hydrazoic acid?

A1: this compound has the molecular formula HN3 and a molecular weight of 43.03 g/mol. []

Q2: What is known about the structure of this compound from spectroscopic data?

A2: Spectroscopic studies, including infrared and Raman spectroscopy, have revealed that this compound exists as a resonance hybrid of two main structures with a linear N-N-N moiety. Bond order calculations indicate a double bond character between the central nitrogen atom and the terminal nitrogen atom bonded to hydrogen. [, ]

Q3: Is this compound stable in solution?

A3: this compound is a weak acid (pKa ≈ 4.6) and exists in equilibrium with its azide ion (N3−) in aqueous solutions. [, ] The stability of this equilibrium is influenced by factors like pH and temperature.

Q4: How does this compound react with carbonyl compounds?

A4: this compound reacts with carbonyl compounds in the presence of strong acids like sulfuric acid, a process known as the Schmidt reaction. This reaction transforms carboxylic acids into amines, aldehydes into nitriles and formyl derivatives of amines, and ketones into amides. []

Q5: Can this compound be used to synthesize heterocyclic compounds?

A5: Yes, this compound reacts with certain cyclic compounds to form heterocycles. For instance, its reaction with fluoren-9-ols in the presence of sulfuric acid yields various substituted phenanthridines. []

Q6: How does this compound behave as a reagent in click chemistry?

A6: While not a traditional click reaction, this compound participates in copper-catalyzed azide-alkyne cycloadditions. It reacts with terminal alkynes in the presence of copper catalysts and ligands to yield 4-substituted-1H-1,2,3-triazoles. []

Q7: Can this compound be used in materials science?

A7: Research indicates potential applications of this compound in material science. For example, it has been explored as a nitrogen source in the low-pressure chemical vapor deposition of gallium nitride (GaN) thin films. []

Q8: Why is this compound considered hazardous?

A8: this compound is extremely toxic and highly explosive, particularly in its anhydrous form. Even dilute solutions can pose significant risks. [, , ]

Q9: How can the risks associated with this compound be minimized in industrial settings?

A9: Implementing stringent safety protocols is crucial when handling this compound. This includes using appropriate personal protective equipment, working in well-ventilated areas or fume hoods, and carefully controlling reaction conditions to avoid its accumulation. Online monitoring of this compound concentrations using techniques like FT-IR and FT-NIR spectroscopy can enhance process safety. [, ]

Q10: How has computational chemistry been used to study this compound?

A10: Computational techniques like density functional theory (DFT) have been employed to study the adsorption of this compound on various materials, such as pristine graphyne. These studies provide insights into the electronic properties and sensing capabilities of these materials towards this compound. []

Q11: Have there been computational studies on the reaction mechanisms of this compound?

A11: Yes, computational methods have been used to investigate the decomposition pathways of energetic materials containing this compound, such as BTATz. These studies provide valuable information about the kinetic isotope effects and reaction energetics associated with this compound decomposition. []

Q12: What is known about the environmental fate and impact of this compound?

A12: Due to its toxicity and potential for environmental contamination, proper handling and disposal of this compound are crucial. Research on its ecotoxicological effects and degradation pathways is essential to mitigate its environmental impact. [, ]

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